

# electronic properties of 3-Ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Ethynylaniline	
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An In-depth Technical Guide on the Electronic Properties of **3-Ethynylaniline** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Ethynylaniline**, also known as 3-aminophenylacetylene, is a versatile organic molecule that has garnered significant attention in various scientific fields, particularly in drug discovery and materials science.[1][2] Its unique bifunctional nature, featuring a nucleophilic amino group and a reactive terminal alkyne on a phenyl ring, makes it an invaluable building block for the synthesis of a diverse array of complex molecules, including pharmaceuticals and high-performance polymers.[1][3] This technical guide provides a comprehensive overview of the core electronic properties of **3-ethynylaniline**, supported by available data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

# Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic characteristics of **3-ethynylaniline** are crucial for its application in synthesis and material design. While it appears as a clear yellow to brown liquid, it has a defined melting point at 27 °C.[4] A summary of its key properties is presented in the tables below.

# Table 1: Physicochemical Properties of 3-Ethynylaniline



Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N	[4][5]
Molecular Weight	117.15 g/mol	[4]
Appearance	Clear yellow to brown liquid	[4]
Melting Point	27 °C	[4]
Boiling Point	92-93 °C (at 2 mmHg)	[4]
pKa (Predicted)	3.67 ± 0.10	[6]
Solubility	Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate.	[4]

Table 2: Spectroscopic Data for 3-Ethynylaniline

Technique	Data
¹H NMR (CDCl₃)	$\delta$ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4
IR (Neat)	3440, 3360, 3290, 2100, 1620, 1580 cm <sup>-1</sup>
Mass Spectrum (EI)	m/z 117 (M+), 90, 89

# **Core Electronic Properties**

The electronic properties of **3-ethynylaniline** are central to its reactivity and its utility in functional materials. While extensive experimental data on its electronic parameters are not readily available, theoretical studies based on its parent molecule, aniline, provide valuable insights. The presence of the ethynyl group, a  $\pi$ -accepting and weakly electron-withdrawing substituent, is expected to significantly influence the electronic structure compared to aniline.[1] This influence is predicted to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy



and raise the Highest Occupied Molecular Orbital (HOMO) energy, resulting in a smaller HOMO-LUMO gap.[1] A smaller HOMO-LUMO gap generally correlates with higher reactivity and can lead to a red-shift in the UV-Vis absorption spectrum.[1]

Table 3: Predicted Electronic Properties of 3-Ethynylaniline (Based on DFT Calculations of Aniline)

Property	Predicted Value (Aniline)	Expected Influence of Ethynyl Group
HOMO Energy	-5.45 eV	Increased energy (less negative)
LUMO Energy	0.88 eV	Decreased energy
HOMO-LUMO Gap	6.33 eV	Decreased gap
Major UV-Vis Absorption (λmax)	~230 nm, ~280 nm	Red-shift (to longer wavelengths)

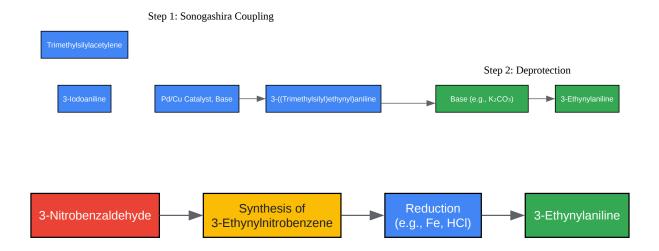
# Synthesis of 3-Ethynylaniline

Two primary synthetic routes are commonly employed for the preparation of **3-ethynylaniline**: the Sonogashira coupling and the reduction of **3-ethynylnitrobenzene**.[3]

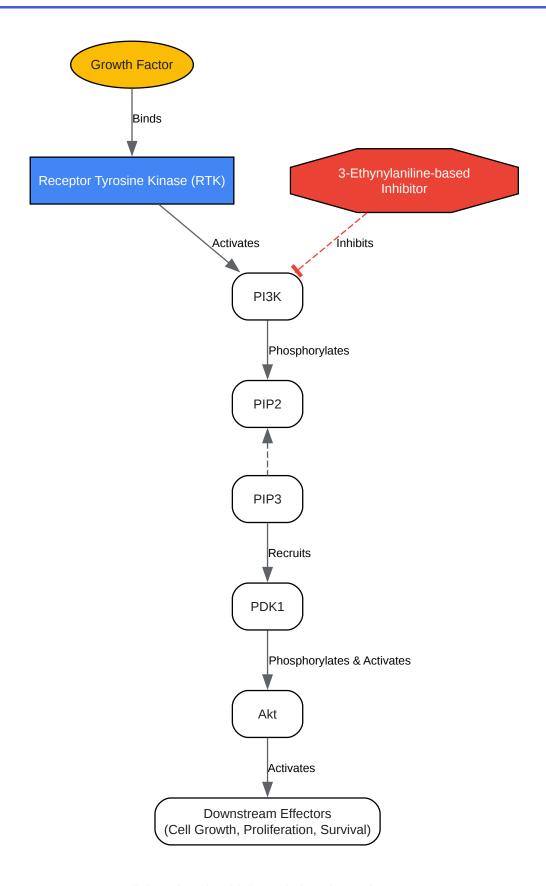
### **Sonogashira Coupling**

This is a highly efficient method for forming the C-C bond between an aryl halide and a terminal alkyne.[3] The general workflow involves the coupling of a 3-haloaniline with a protected alkyne, followed by deprotection.[7]









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- To cite this document: BenchChem. [electronic properties of 3-Ethynylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136080#electronic-properties-of-3-ethynylaniline]

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